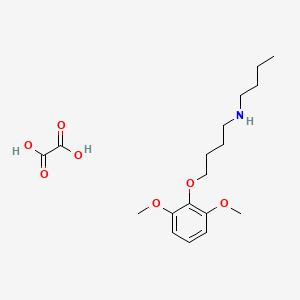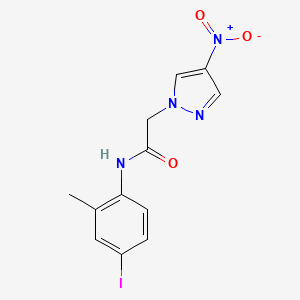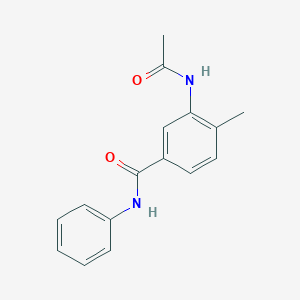
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate, also known as BDMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDMB is a selective agonist of the β2-adrenergic receptor, which is a G protein-coupled receptor that is involved in several physiological processes. The purpose of
作用機序
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate activates the β2-adrenergic receptor, which is a G protein-coupled receptor that is coupled to the Gs protein. Upon activation, the β2-adrenergic receptor stimulates the production of cyclic adenosine monophosphate (cAMP) through the activation of adenylate cyclase. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates several downstream targets, resulting in the physiological effects of N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate.
Biochemical and Physiological Effects:
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has several biochemical and physiological effects, which are mediated through the activation of the β2-adrenergic receptor. N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been shown to increase airway smooth muscle relaxation, reduce inflammation, and improve lung function in asthma patients. N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has also been shown to improve cardiac function and reduce oxidative stress in cardiovascular diseases. In addition, N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been shown to improve glucose metabolism and insulin sensitivity in metabolic disorders.
実験室実験の利点と制限
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has several advantages for lab experiments, including its high selectivity for the β2-adrenergic receptor, which allows for specific activation of the receptor without affecting other receptors. N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate is also stable and has a long half-life, which makes it a valuable tool for long-term experiments. However, N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several future directions for the study of N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate, including the investigation of its potential for therapeutic applications in asthma, cardiovascular diseases, and metabolic disorders. Future studies could also investigate the potential of N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate as a tool for studying the β2-adrenergic receptor in different physiological systems. In addition, the development of more selective and potent agonists of the β2-adrenergic receptor could lead to the discovery of new therapeutic targets for several diseases.
合成法
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate can be synthesized through a multi-step process involving the reaction of 2,6-dimethoxyphenol with butylamine, followed by the formation of the final product through a series of chemical reactions. The synthesis method of N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been extensively studied and optimized to produce high yields of the compound.
科学的研究の応用
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been used in several scientific research studies to investigate the physiological and biochemical effects of β2-adrenergic receptor activation. N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate is a selective agonist of the β2-adrenergic receptor, which makes it a valuable tool for studying the receptor's function in different physiological systems. N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been used in studies investigating the role of the β2-adrenergic receptor in asthma, cardiovascular diseases, and metabolic disorders.
特性
IUPAC Name |
N-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.C2H2O4/c1-4-5-11-17-12-6-7-13-20-16-14(18-2)9-8-10-15(16)19-3;3-1(4)2(5)6/h8-10,17H,4-7,11-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWRTXUSEDBYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C=CC=C1OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5199191.png)
![7-(3,4-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5199196.png)
![1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5199201.png)
![3-(1,3-benzodioxol-5-yl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5199213.png)
![1-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5199230.png)
![N-{1-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5199239.png)
![rel-(2R,3R)-3-[(4-fluorobenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5199242.png)



![(3R*,4R*)-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5199277.png)

![(2R*,3R*)-3-(dimethylamino)-1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5199290.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)-5-methoxybenzamide](/img/structure/B5199300.png)